molecular formula C13H17NO2 B1335769 2-(1-Benzyl-3-pyrrolidinyl)acetic acid CAS No. 666853-92-5

2-(1-Benzyl-3-pyrrolidinyl)acetic acid

Cat. No.: B1335769
CAS No.: 666853-92-5
M. Wt: 219.28 g/mol
InChI Key: ORDUYLTUETZOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Benzyl-3-pyrrolidinyl)acetic acid is an organic compound with the molecular formula C13H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom of the pyrrolidine ring

Scientific Research Applications

2-(1-Benzyl-3-pyrrolidinyl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and not getting the compound in your eyes, on your skin, or on your clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-3-pyrrolidinyl)acetic acid typically involves the alkylation of pyrrolidine with benzyl halides followed by carboxylation. One common method is as follows:

    Alkylation: Pyrrolidine is reacted with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate to form N-benzylpyrrolidine.

    Carboxylation: The N-benzylpyrrolidine is then treated with a carboxylating agent such as carbon dioxide under high pressure and temperature to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-3-pyrrolidinyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Benzyl ketones or benzoic acids.

    Reduction: Benzyl alcohols.

    Substitution: Various benzyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-3-pyrrolidinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, while the pyrrolidine ring provides structural stability. The compound may act as an agonist or antagonist, modulating the activity of the target protein and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Propyl-3-pyrrolidinyl)acetic acid: Similar structure but with a propyl group instead of a benzyl group.

    2-(1-Benzyl-3-pyrrolidinyl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

Uniqueness

2-(1-Benzyl-3-pyrrolidinyl)acetic acid is unique due to the presence of the benzyl group, which enhances its lipophilicity and binding affinity to certain molecular targets. This makes it particularly useful in medicinal chemistry for the development of drugs targeting the central nervous system.

Properties

IUPAC Name

2-(1-benzylpyrrolidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDUYLTUETZOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CC(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391248
Record name 2-(1-BENZYL-3-PYRROLIDINYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666853-92-5
Record name 2-(1-BENZYL-3-PYRROLIDINYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.